4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol, with the chemical formula CHFO, is a compound characterized by the presence of a trifluoromethyl group attached to a phenolic structure. This compound is notable for its unique properties imparted by the trifluoromethyl group, which can influence both its chemical reactivity and physical characteristics. The compound is classified under organic compounds, specifically as a phenol derivative due to the hydroxyl (-OH) group attached to the aromatic ring.
The compound is sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of specialty chemicals, particularly those containing fluorinated groups, which are known for their unique electronic properties and stability. The compound's CAS number is 886843-09-0, and it is cataloged in various chemical databases for easy reference.
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol can be achieved through several methods. One notable approach involves the reaction of 1-methoxy-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene with boron tribromide in dichloromethane under controlled conditions. This method typically requires an inert atmosphere and low temperatures to facilitate the reaction without decomposition of sensitive intermediates .
The synthesis process may include multiple stages:
The molecular structure of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol features a phenolic ring with a trifluoromethyl substituent at one position and a tert-butyl-like group at another position. The trifluoromethyl group significantly alters the electronic distribution within the molecule.
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol participates in various chemical reactions typical of phenolic compounds:
These reactions often require specific catalysts or conditions to promote desired pathways while avoiding side reactions that could lead to polymerization or degradation.
The mechanism of action for 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol primarily involves its interaction with biological systems where it may act as an antioxidant or influence metabolic pathways due to its structural properties. The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration in biological contexts.
Research indicates that such compounds can exhibit varying degrees of biological activity depending on their structural modifications and substitutions.
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol is utilized in various scientific applications:
This compound represents a significant area of interest within organic chemistry and materials science due to its unique structure and properties that facilitate diverse applications across various fields.
The systematic chemical name 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol precisely defines the structure of this polyfluorinated phenolic compound. Breaking down the nomenclature:
Alternative names reflect different naming conventions:
The canonical SMILES notation (CC(C)(C1=CC=C(O)C=C1)C(F)(F)F) encodes connectivity, confirming the para-substituted phenol with the -C(CF₃)(CH₃)₂ group. The InChIKey (ZKXRVUUNYLRERR-UHFFFAOYSA-N) provides a unique stereochemical identifier, though the molecule lacks classical chirality due to its symmetric tert-alkyl substituent and planar aromatic ring. Steric effects arise from the bulky -C(CF₃)(CH₃)₂ group, which imposes significant ortho hindrance, restricting rotation at the C(aryl)-C(alkyl) bond and influencing conformational preferences [1] [6].
Comparative Nomenclature of Related Fluorinated Phenolics:Table 1: Nomenclature and Structural Features of Key Fluorinated Phenols
| Compound Name | SMILES | Steric/Elec. Features | Ref |
|---|---|---|---|
| 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol | CC(C)(C1=CC=C(O)C=C1)C(F)(F)F | para-substituted; bulky tert-alkyl; -CF₃ | [1] |
| 2-(Trifluoromethyl)phenol (o-Hydroxybenzotrifluoride) | C1=CC=CC(=C1C(F)(F)F)O | ortho-substituted; -CF₃; steric strain | [3] |
| [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol | CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F | Benzylic alcohol derivative; enhanced polarity | [6] |
The development of trifluoromethyl-substituted aryl compounds represents a pivotal advancement in organofluorine chemistry, driven by the unique electronic and steric properties of the -CF₃ group. Introduced in the mid-20th century, early synthetic routes relied on hazardous reagents like SF₄ or costly stoichiometric fluorinations. The 1970–1990s saw catalytic methods emerge, including copper-mediated trifluoromethylation and nucleophilic/electrophilic fluorination, enabling safer access to building blocks such as 4-(trifluoromethyl)phenol derivatives [3] [4].
A paradigm shift occurred with the recognition that α-(trifluoromethyl)tertiary alcohols (e.g., 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol) confer exceptional metabolic stability and lipophilicity in agrochemicals/pharmaceuticals. This spurred innovations in carbonyl trifluoromethylation, notably using Ruppert's reagent (TMSCF₃) or fluorinated Grignard reagents to convert para-hydroxyacetophenones into sterically hindered analogs. For example, the -C(CF₃)(CH₃)₂ moiety in 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol enhances electrophilic aromatic substitution resistance while boosting phenolic acidity (pKa ~8–9) versus non-fluorinated analogs (pKa ~10) [1] [6].
Recent decades refined applications in complex molecule synthesis:
Table 2: Key Historical Advances in Trifluoromethyl Aryl Chemistry
| Era | Innovation | Impact on Target Compound Chemistry | Ref |
|---|---|---|---|
| 1960s–1970s | SF₄-based fluorination; Cu-mediated trifluoromethylation | Enabled synthesis of simple -CF₃-phenols | [3][7] |
| 1980s–1990s | Ruppert-Prakash reagent (TMSCF₃); Fluoro-Grignards | Allowed carbonyl trifluoromethylation for tert-alcohols | [1][6] |
| 2000s–Present | Catalytic asymmetric trifluoromethylation; Multicomponent reactions | Facilitated complex fluorinated heterocycles from phenolic ketones | [4][7] |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: